molecular formula C11H19NO2 B1374420 tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1211531-16-6

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1374420
CAS No.: 1211531-16-6
M. Wt: 197.27 g/mol
InChI Key: CGTRFKXCKHZQAV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemical intermediate protected by a Boc (tert-butoxycarbonyl) group, designed for research and development applications. The Boc group enhances the molecule's stability and alters its solubility, making it a more suitable building block for synthetic organic chemistry . This compound features a partially unsaturated dihydropyridine core, a structure recognized as a valuable scaffold in medicinal chemistry. While the specific biological activity of this exact molecule may not be fully characterized, closely related dihydropyridine derivatives have been investigated as key intermediates in the discovery of novel therapeutics. Recent research has identified similar trisubstituted pyrimidine and dihydropyridine-based compounds as promising inhibitors of CDC42 GTPases, targets that are overexpressed in multiple cancer types and play a crucial role in tumor progression pathways such as cell migration and angiogenesis . As such, this compound serves as a versatile precursor for the synthesis of more complex molecules for pharmaceutical research and other chemical industries. This product is intended for laboratory research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRFKXCKHZQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 3-methyl-5,6-dihydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Calcium Channel Modulation : One of the primary applications of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is in the study of calcium channel blockers. Its ability to modulate calcium influx makes it a valuable compound in researching treatments for cardiovascular diseases, such as hypertension and arrhythmias.

Pharmaceutical Development : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those targeting calcium channels. Its derivatives are being explored for their therapeutic potential against various conditions, including neurological disorders .

Biological Research

Mechanistic Studies : In biological contexts, this compound is utilized to investigate the mechanisms by which calcium channel blockers affect cellular processes. Understanding these mechanisms can lead to the development of more effective drugs with fewer side effects.

Toxicological Assessments : Research involving this compound also includes assessing its toxicity and safety profiles in biological systems, which is crucial for its potential use in clinical settings.

Specialty Chemicals Production

In industrial settings, this compound is used as a building block for various chemical syntheses. Its unique properties facilitate the production of specialty chemicals that have applications across multiple sectors, including pharmaceuticals and agrochemicals .

Automated Synthesis Techniques

The industrial synthesis of this compound often employs automated reactors and continuous flow systems to enhance efficiency and reproducibility. These methods ensure that large quantities can be produced while maintaining strict control over reaction conditions.

Case Study 1: Cardiovascular Research

Recent studies have shown that derivatives of this compound exhibit significant vasodilatory effects. In vitro experiments demonstrated that these compounds could effectively reduce intracellular calcium levels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.

Case Study 2: Neuroprotective Effects

Another research avenue explored the neuroprotective properties of this compound's derivatives. In animal models of neurodegenerative diseases, these derivatives were found to inhibit calcium overload in neurons, thereby reducing cell death and improving cognitive function.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate can be elucidated by comparing it with analogs bearing variations in substituents, saturation patterns, or functional groups. Below is a detailed analysis:

Substituent Variations

2.1.1. tert-Butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 1239421-56-7)
  • Structural Difference: Replaces the methyl group with a cyano (-CN) substituent at position 3.
  • Impact: The electron-withdrawing cyano group increases electrophilicity at the adjacent carbon, enhancing reactivity in nucleophilic substitutions. Molecular weight increases to 208.26 g/mol (vs. 183.25 g/mol for the methyl analog), and the compound exhibits higher polarity due to the nitrile group . Applications: Useful in synthesizing nitrile-containing pharmaceuticals or agrochemicals.
2.1.2. tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 159503-91-0)
  • Structural Difference : Bromine atom at position 4 instead of methyl at position 3.
  • Impact :
    • Bromine acts as a leaving group, making this compound a key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., ).
    • Higher molecular weight (262.14 g/mol) and hazard profile (H315-H319-H335 warnings for skin/eye irritation) compared to the methyl analog .

Saturation and Ring Position Variations

2.2.1. tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 13361-34-7)
  • Structural Difference : Methyl group at position 5 and 3,4-dihydro saturation (vs. 5,6-dihydro in the target compound).
  • Impact :
    • Altered conjugation in the dihydropyridine ring affects electronic properties and hydrogenation reactivity.
    • Applications: Used in stereoselective syntheses of piperidine alkaloids .
2.2.2. (5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structural Difference : Hydroxymethyl and acetoxy groups at positions 5 and 4.
  • Impact :
    • Introduces chiral centers, enabling enantioselective synthesis of polyhydroxypiperidine alkaloids.
    • Enhanced hydrophilicity due to hydroxyl groups, contrasting with the lipophilic methyl analog .

Functional Group Additions

2.3.1. tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structural Difference : Pyrazolo-pyrimidine fused ring at position 4.
  • Impact :
    • Aromaticity and hydrogen-bonding capacity increase, enhancing binding affinity in kinase inhibitors (e.g., BTK inhibitors in ).
    • Biological activity: Exhibits higher potency (IC50 values marked as * in Table 1 of ) compared to simpler analogs.

Key Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituent Melting Point (°C) Hazard Statements
934665-46-0 (Target) C11H19NO2 183.25 3-methyl Not reported None reported
1239421-56-7 (3-cyano) C11H16N2O2 208.26 3-cyano Not reported H302-H312-H332
159503-91-0 (4-bromo) C10H16BrNO2 262.14 4-bromo Not reported H315-H319-H335
13361-34-7 (5-methyl-3,4-dihydro) C11H19NO2 197.27 5-methyl Not reported None reported

Research Findings and Trends

  • Reactivity : Methyl-substituted analogs (e.g., 934665-46-0) exhibit moderate reactivity in cross-coupling reactions, balancing steric hindrance and electronic effects. Brominated derivatives (e.g., 159503-91-0) are preferred for Pd-catalyzed reactions due to superior leaving-group ability .
  • Biological Activity: Pyrazolo-pyrimidine derivatives () show enhanced kinase inhibition, while cyano-substituted analogs may target nitrile-responsive enzymes .
  • Safety: Methyl and unsubstituted analogs generally have fewer hazards compared to brominated or cyano-containing compounds .

Biological Activity

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is widely recognized for its applications in medicinal chemistry, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C12H19NO4
  • CAS Number: 1211531-16-6
  • IUPAC Name: tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

The primary mechanism of action for this compound involves its interaction with calcium channels. By binding to these channels, it modulates calcium influx into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This modulation can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and other cardiovascular conditions .

Biological Activities and Applications

1. Calcium Channel Blockade:
This compound functions as a calcium channel blocker, similar to other dihydropyridines like nifedipine and amlodipine. Its unique structural features may enhance its pharmacokinetic properties compared to traditional calcium channel blockers.

2. Cardiovascular Effects:
Research indicates that the compound can significantly lower blood pressure in animal models, suggesting its potential for treating hypertension. Its ability to induce vasodilation through calcium channel modulation is particularly noteworthy .

3. Neuroprotective Properties:
Emerging studies have explored the neuroprotective effects of dihydropyridine derivatives against neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission in the brain .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Calcium Channel BlockingDemonstrated significant vasodilation in rat models.
AChE InhibitionShowed moderate inhibition of human AChE with an IC50 of 380 nM.
Neuroprotective EffectsExhibited potential in reducing cognitive decline in animal models of Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Disease
A recent study evaluated the effects of this compound on cognitive function in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved memory retention and reduced neuroinflammation markers compared to untreated controls. This suggests a dual mechanism involving both cholinergic enhancement and anti-inflammatory effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other dihydropyridine derivatives.

Table 2: Comparison with Other Dihydropyridines

Compound NameMechanismKey Therapeutic Use
NifedipineCalcium channel blockerHypertension
AmlodipineCalcium channel blockerHypertension/Angina
This compoundCalcium channel blocker & AChE inhibitorPotential for hypertension and neuroprotection

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions. A common method involves the Hantzsch dihydropyridine synthesis , where a β-keto ester, aldehyde, and ammonia/ammonium salt are condensed in ethanol under reflux . For stereoselective variants, Garner’s aldehyde can serve as a chiral precursor, followed by nucleophilic addition and intramolecular cyclization (32% overall yield) . Key optimization factors include solvent choice (e.g., 1,4-dioxane/water mixtures), temperature control (80–110°C), and catalysts like Pd(dppf)Cl₂ for cross-coupling steps .

Q. How is the compound characterized analytically, and what are critical spectral markers?

1H NMR is pivotal for structural confirmation. Key signals include:

  • δ 1.40–1.44 ppm (tert-butyl group, 9H singlet)
  • δ 3.36–3.48 ppm (methylene protons adjacent to the carbamate)
  • δ 6.38 ppm (olefinic proton in the dihydropyridine ring) . LC-MS is used to monitor reaction progress, with typical [M+H]+ peaks at m/z 204.9–382.2 depending on substituents .

Q. What are the stability and storage recommendations for this compound?

The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at –20°C in sealed containers. Avoid prolonged exposure to light or heat, as the dihydropyridine ring may oxidize to pyridine derivatives .

Q. What reactivity patterns are observed in the dihydropyridine core?

The dihydropyridine ring undergoes:

  • Oxidation : Conversion to pyridine derivatives using KMnO₄ or CrO₃ .
  • Reduction : Hydrogenation (H₂/Pd-C) yields tetrahydropyridines .
  • Nucleophilic substitution : The carbonyl carbon reacts with amines or alcohols under acidic/basic conditions .

Advanced Research Questions

Q. How can the compound be functionalized for medicinal chemistry applications?

Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduces substituents at the 4-position. Conditions: Pd(dppf)Cl₂, K₂CO₃, 80–110°C in 1,4-dioxane/water (yields: 68–86%) . For bioactive analogs, coupling with pyrazine or thiophene boronate esters generates neurotensin receptor agonists or calcium channel blockers .

Q. What strategies improve enantiomeric purity in stereoselective syntheses?

Chiral auxiliaries (e.g., Garner’s aldehyde) and asymmetric catalysis (e.g., Pd-catalyzed cyclizations) are employed. Diastereomeric intermediates are resolved via silica gel chromatography (PE/EA gradients) or recrystallization . For example, (5R,6S)-stereoisomers are synthesized with >95% ee using p-TSA-mediated cyclization .

Q. How do structural modifications impact biological activity (e.g., calcium channel blocking)?

  • tert-Butyl group : Enhances metabolic stability by steric shielding.
  • 3-Methyl substitution : Modulates lipophilicity and binding affinity to L-type Ca²⁺ channels. Comparisons with nifedipine/amlodipine show reduced vasodilatory effects but improved CNS penetration due to the carbamate moiety .

Q. What catalytic systems are optimal for large-scale boronate coupling reactions?

Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%) in biphasic solvents (1,4-dioxane/H₂O) with K₂CO₃ or Cs₂CO₃ as base minimizes side reactions (e.g., protodeboronation). Continuous flow reactors improve yield (94%) and scalability .

Q. How are contradictory data in synthetic yields resolved?

Variability in yields (e.g., 13–97% in cross-couplings) arises from:

  • Oxygen sensitivity : Strict inert atmosphere (N₂/Ar) is critical.
  • Purification methods : Gradient elution (PE/EA) or automated flash chromatography enhances recovery .

Q. What advanced techniques (e.g., microwave irradiation) accelerate synthesis?

Microwave-assisted Suzuki couplings (110°C, 1.5 h) reduce reaction times by 70% compared to conventional heating. This method is particularly effective for electron-deficient aryl halides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

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